molecular formula C16H14N2O3 B300222 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B300222
M. Wt: 282.29 g/mol
InChI Key: ZKGBGSTZRPNJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE, typically involves multi-step organic reactions. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields various regioisomeric oxazoloquinolones, which can be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethylene glycol, toluene, THF (tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

Uniqueness

What sets 3-HYDROXY-1-METHYL-3-[2-OXO-2-(PYRIDIN-3-YL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C16H14N2O3/c1-18-13-7-3-2-6-12(13)16(21,15(18)20)9-14(19)11-5-4-8-17-10-11/h2-8,10,21H,9H2,1H3

InChI Key

ZKGBGSTZRPNJQP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CN=CC=C3)O

Origin of Product

United States

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